molecular formula C7H12N2O2S B2745226 4-Acetylthiomorpholine-3-carboxamide CAS No. 1862332-61-3

4-Acetylthiomorpholine-3-carboxamide

Cat. No.: B2745226
CAS No.: 1862332-61-3
M. Wt: 188.25
InChI Key: BEGUICQKCOGDEI-UHFFFAOYSA-N
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Description

4-Acetylthiomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are a class of compounds that play a crucial role in managing neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Research on acetylcholinesterase inhibitors focuses on understanding their pharmacology, toxicology, and therapeutic applications, highlighting the significance of compounds that can act on this enzyme (Čolović et al., 2013).

Anticonvulsant Activity

A study on the anticonvulsant activity of carboxamide analogs, including acetylcholinesterase inhibitors, revealed that these compounds could offer protection against seizures induced by pentylenetetrazole in mice. This suggests a potential application of such compounds in treating seizure disorders (Ahmad et al., 2019).

Antioxidant and Antinociceptive Activities

The synthesis and evaluation of novel phenoxy acetyl carboxamides for their antioxidant and antinociceptive activities indicate that these compounds can scavenge free radicals and exhibit pain-relieving properties in animal models. This research opens avenues for developing new therapeutic agents for managing oxidative stress and pain (Manjusha et al., 2022).

Enzyme Degradation of Neuromodulatory Fatty-Acid Amides

Studies on enzymes that degrade fatty-acid amides, such as oleamide, provide insights into the biological mechanisms that terminate the action of these neuromodulatory molecules. Understanding how these enzymes work can lead to new treatments for disorders related to neurotransmitter imbalances (Cravatt et al., 1996).

CFTR Potentiator for Cystic Fibrosis

Research on CFTR potentiators, such as VX-770 (ivacaftor), demonstrates the potential of certain compounds to improve the function of the CFTR protein in cystic fibrosis patients. This highlights the application of chemical compounds in treating genetic disorders by targeting specific cellular mechanisms (Hadida et al., 2014).

Opioid Receptor Antagonism

JDTic, a kappa-opioid receptor antagonist, has been studied for its potential to mitigate opioid abuse by reducing withdrawal symptoms without affecting opioid-induced stereotypy or body weight loss. This research is critical for developing therapies for opioid addiction (Carroll et al., 2005).

Properties

IUPAC Name

4-acetylthiomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGUICQKCOGDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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